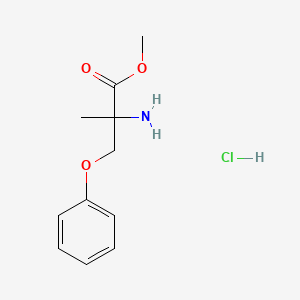
Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride
Vue d'ensemble
Description
“Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride” is a chemical compound with the CAS Number: 1258639-58-5 . It has a molecular weight of 245.71 and its IUPAC name is "methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride” is1S/C11H15NO3.ClH/c1-11(12,10(13)14-2)8-15-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride” is a powder that is stored at room temperature . The compound has a molecular weight of 245.71 .Applications De Recherche Scientifique
Antiviral Agent Development
Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride: has potential applications in the development of antiviral agents. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This suggests that the compound could be synthesized into derivatives that might serve as potent antiviral medications.
Anti-inflammatory and Analgesic Research
The structural similarity of Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride to other indole derivatives indicates its potential use in anti-inflammatory and analgesic research. Indole derivatives have been investigated for their efficacy in reducing inflammation and pain, which could be a promising area of application for this compound .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties. The bioactive aromatic compounds containing the indole nucleus have shown clinical applications in cancer treatment. Therefore, Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride could be a valuable precursor in synthesizing new compounds with potential anticancer activities .
Antimicrobial Applications
Research has demonstrated that indole derivatives can act as antimicrobial agents. Given the structural characteristics of Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride , it could be utilized in the synthesis of new antimicrobial compounds, potentially contributing to the treatment of various bacterial infections .
Antidiabetic Drug Synthesis
Indole derivatives have been associated with antidiabetic effects. The compound Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride could be explored for its utility in creating new drugs that help manage diabetes by influencing glucose metabolism or insulin sensitivity .
Antimalarial Drug Development
The biological activity of indole derivatives extends to antimalarial properties. As such, Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride could be a candidate for the development of novel antimalarial drugs, which are crucial in the fight against malaria, especially in regions where the disease is endemic .
Neuroprotective Research
Indole derivatives have shown promise in neuroprotective research, suggesting that Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride could be investigated for its potential neuroprotective effects. This could lead to advancements in the treatment of neurodegenerative diseases .
Chemical Synthesis and Material Science
Lastly, Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride could be used in chemical synthesis and material science research. Its molecular structure could be a building block for creating novel compounds with unique physical properties, which could have various industrial applications .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 2-amino-2-methyl-3-phenoxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-11(12,10(13)14-2)8-15-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSWHQHKSXWRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-{2-[4-(propan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B1421780.png)
![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1421782.png)
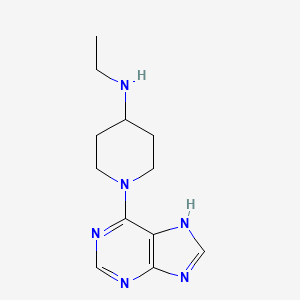

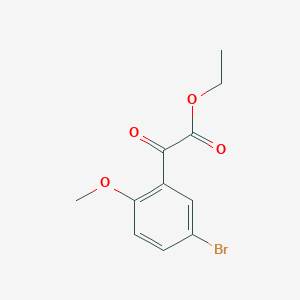
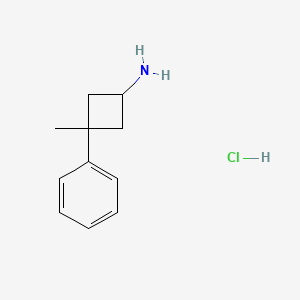
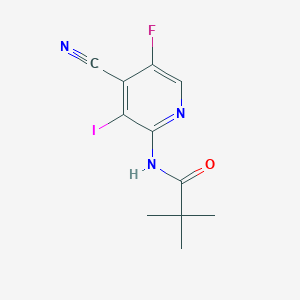
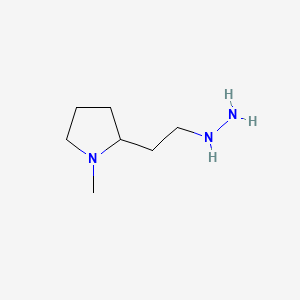


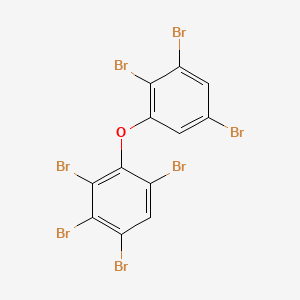
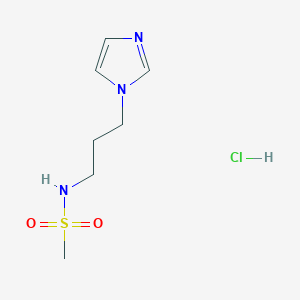
![4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine](/img/structure/B1421801.png)